1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine
Overview
Description
1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 5-bromo-2-thienylsulfonyl group and a 4-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine typically involves multiple steps:
Synthesis of 5-bromo-2-thiophenesulfonyl chloride: This intermediate can be prepared by brominating thiophene followed by sulfonylation using chlorosulfonic acid.
Formation of 4-(4-methoxybenzyl)piperazine: This can be synthesized by reacting piperazine with 4-methoxybenzyl chloride under basic conditions.
Coupling Reaction: The final step involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with 4-(4-methoxybenzyl)piperazine in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl and piperazine linkages.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted thiophene derivatives, while oxidation and reduction can lead to sulfone or sulfide derivatives, respectively.
Scientific Research Applications
1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of sulfonyl and piperazine derivatives on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine
- 1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methylbenzyl)piperazine
- 1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-hydroxybenzyl)piperazine
Uniqueness
1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s solubility and reactivity, while the bromine atom provides a site for further functionalization.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3S2/c1-22-14-4-2-13(3-5-14)12-18-8-10-19(11-9-18)24(20,21)16-7-6-15(17)23-16/h2-7H,8-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIRKHQTPUUYIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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